molecular formula C4H7BF3KO2 B1487532 Potassium 3-trifluoroboratopropionate methyl ester CAS No. 1023357-63-2

Potassium 3-trifluoroboratopropionate methyl ester

Cat. No.: B1487532
CAS No.: 1023357-63-2
M. Wt: 194 g/mol
InChI Key: NPWJZDRICBCMOK-UHFFFAOYSA-N
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Description

Potassium 3-trifluoroboratopropionate methyl ester is a useful research compound. Its molecular formula is C4H7BF3KO2 and its molecular weight is 194 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Potassium 3-trifluoroboratopropionate methyl ester plays a crucial role in various biochemical reactions. It acts as a Lewis base, forming complexes with other molecules, particularly metal ions . This ability to form complexes facilitates diverse chemical transformations. The compound is also used as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols . It interacts with enzymes, proteins, and other biomolecules, aiding in the synthesis of amino acids, peptides, and nucleic acids .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and other biomolecules can lead to changes in cellular activities, including the regulation of metabolic pathways and the modulation of enzyme activities . These effects can vary depending on the type of cells and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with metal ions and other molecules. This interaction facilitates diverse chemical transformations and influences enzyme activities . The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Additionally, it can induce changes in gene expression, leading to alterations in cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular activities and metabolic pathways, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular activities and metabolic processes . Threshold effects have been observed in studies, indicating that the compound’s impact on cellular functions is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form complexes with metal ions and other molecules plays a crucial role in its involvement in metabolic pathways. These interactions can lead to changes in enzyme activities and the regulation of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its involvement in biochemical reactions. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its effects on cellular functions.

Properties

IUPAC Name

potassium;trifluoro-(3-methoxy-3-oxopropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O2.K/c1-10-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWJZDRICBCMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674901
Record name Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023357-63-2
Record name Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium trifluoro(3-methoxy-3-oxopropyl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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